molecular formula C17H20ClNO2 B1664476 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride CAS No. 75397-64-7

2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride

Cat. No. B1664476
CAS RN: 75397-64-7
M. Wt: 305.8 g/mol
InChI Key: XSNCPTIVNGCGBK-UHFFFAOYSA-N
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Description

AK-135 is a derivative of 1,4-naphthoquinone (Menadione). AK-135 has been shown to restore the electron flow in defective respiratory chain (hypoxia or rotenone) systems more effectively than Menadione.

Scientific Research Applications

Synthesis and Derivative Analysis

2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride and its derivatives have been synthesized through various methods. Oliveira et al. (2002) synthesized new enamine derivatives of lapachol, a natural 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione, including derivatives with piperidine. They used NMR analysis, including 2D experiments, to establish the product structures and evaluated their biological activities against Artemia salina, Aedes aegypti, and cytotoxicity using A549 human breast cells (Oliveira et al., 2002).

Chemical and Optical Properties

The chemical and optical properties of various derivatives of 2-methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride have been a subject of study. For instance, Yotsumoto et al. (2014) synthesized novel compounds like 2-methyl-3-(2-chlorophenylthio)-1,4-naphthalenedione and noticed that the solid-state color of these compounds changed according to the position of the chloro group in the phenylthio ring (Yotsumoto et al., 2014).

In a similar vein, Akiyama et al. (2016) reported on the solvatochromic property switching of a naphthoquinone pigment, 2-methyl-3-(4- or 2-methylphenylthio)-1,4-naphthalenedione. They discovered that in the solid state, the position of the methyl group in the pigment imparted a range of characteristic colors. In the solution state, the 2-Me-substituted pigment exhibited solvatochromism, and this solvatochromic character was the opposite of that exhibited by the 2-OH-substituted pigment (Akiyama et al., 2016).

Biological Applications and Reactions

Antibacterial and Antifungal Applications

Figueredo et al. (2020) investigated the pharmacological properties of derivatives of lapachol and nor-lapachol. Using computational prediction models and in vitro tests, they evaluated the antibacterial and modulatory activity of these compounds against bacterial ATCC strains and clinical isolates. They suggested that the combination of these substances with aminoglycosides might be a therapeutic alternative to bacterial resistance and the reduction of side effects (Figueredo et al., 2020).

Synthesis and Evaluation of Radioligands

Matarrese et al. (2000) discussed the synthesis and in vivo evaluation of 3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate (SB-235753), a putative Dopamine D4 receptors antagonist for PET. Although they concluded that [11C]SB-235753 might not be a suitable tracer for dopamine D4 receptor studies with PET, the research offers insight into the synthesis process and biological evaluation of such compounds (Matarrese et al., 2000).

properties

CAS RN

75397-64-7

Product Name

2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

2-methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione;hydrochloride

InChI

InChI=1S/C17H19NO2.ClH/c1-12-15(11-18-9-5-2-6-10-18)17(20)14-8-4-3-7-13(14)16(12)19;/h3-4,7-8H,2,5-6,9-11H2,1H3;1H

InChI Key

XSNCPTIVNGCGBK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3.Cl

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3.Cl

Appearance

Solid powder

Other CAS RN

75397-64-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AK 135, AK-135, AK135

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride
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2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride
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